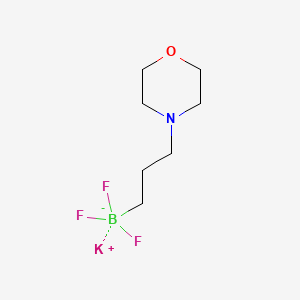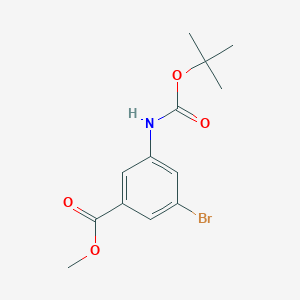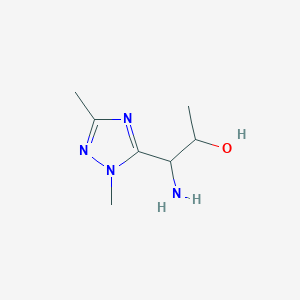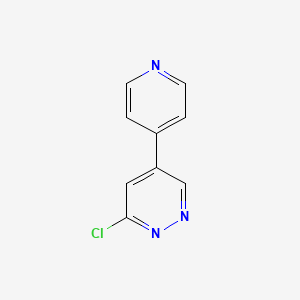amine hydrochloride](/img/structure/B13494312.png)
[(2,5-Dimethoxy-4-methylphenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride, also known as 2,5-Dimethoxy-4-methylamphetamine hydrochloride, is a psychedelic phenyl isopropylamine derivative. It is commonly referred to as DOM or STP. This compound is known for its mood-altering effects and has been studied for its potential similarities to LSD .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves several steps. One common method starts with the precursor 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including methylation, reduction, and amination to form the final product .
Methylation: The precursor 2,5-dimethoxybenzaldehyde is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The methylated product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine using a reagent like ammonium chloride and sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are halogenated derivatives
Scientific Research Applications
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders.
Industry: Used in the synthesis of other psychoactive compounds and as a chemical intermediate
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to its psychedelic effects. The compound’s selectivity for the 5-HT2 receptor subfamily makes it a valuable tool in scientific research for studying these receptors .
Comparison with Similar Compounds
(2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride is similar to other psychedelic phenyl isopropylamine derivatives, such as:
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic compound with similar effects but different potency and receptor selectivity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar in structure but with a bromine atom instead of a methyl group, leading to different pharmacological properties.
2,5-Dimethoxy-4-ethylamphetamine (DOET): An ethyl analogue with different potency and duration of action
The uniqueness of (2,5-Dimethoxy-4-methylphenyl)methylamine hydrochloride lies in its specific substitution pattern and its potent psychedelic effects, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-5-11(14-4)9(7-12-2)6-10(8)13-3;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
GMMSOHNNKMZBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CNC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)




![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)


![3-(4-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13494325.png)
![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
